![molecular formula C16H20N2O3 B6426357 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 899397-66-1](/img/structure/B6426357.png)
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Description
The compound “7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one” is a derivative of coumarin . Coumarin derivatives have wide applications in diverse areas such as pharmaceuticals, dyes, and liquid crystals . Piperazine, a heterocyclic and aliphatic diamine, has a flexible structure and high solubility not only in organic solvents but also in water .
Molecular Structure Analysis
The coumarin ring in the molecule is essentially planar, with an r.m.s. deviation of 0.012 Å . An intramolecular O—H N hydrogen bond forms an S(6) ring motif. The piperazine ring adopts a chair conformation .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H18N2O3 and an average mass of 274.315 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 470.3±45.0 °C at 760 mmHg, and a flash point of 238.3±28.7 °C . The compound has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Mechanism of Action
Mode of Action
It is known that the compound forms an intramolecular o—h n hydrogen bond, generating an s(6) ring motif . The piperazine ring adopts a chair conformation . These structural features may play a role in its interaction with potential targets.
Biochemical Pathways
Coumarin derivatives, which this compound is a part of, have wide applications in diverse areas such as pharmaceuticals, dyes, and liquid crystals . They form complexes with various metal ions in chair and boat conformations .
Action Environment
It is known that the compound’s fluorescence is highly sensitive to both the polarity and the protic character of the solvent . This suggests that the compound’s action may be influenced by the chemical environment.
properties
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-14(19)4-3-13-12(9-15(20)21-16(11)13)10-18-7-5-17(2)6-8-18/h3-4,9,19H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBGCGKSZRATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
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